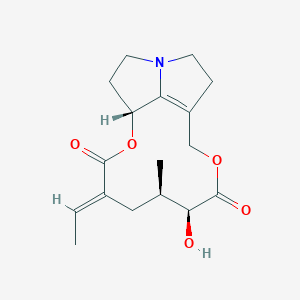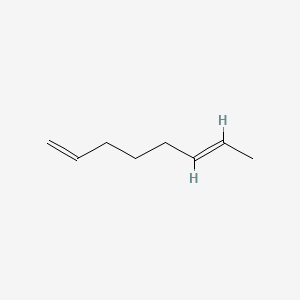
1,6-Octadiene
描述
1,6-Octadiene is an organic compound with the molecular formula C8H14. It is a colorless liquid that belongs to the class of alkenes, characterized by the presence of two double bonds in its structure. The compound is also known as this compound due to its structure, which includes double bonds at the first and sixth carbon atoms. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
1,6-Octadiene can be synthesized through several methods, including:
Olefin Metathesis: This method involves the reaction of ethylene with butadiene in the presence of a catalyst.
Dehydrogenation of Octane: This process involves the removal of hydrogen atoms from octane to form this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of olefin metathesis due to its efficiency and scalability. The process utilizes catalysts such as molybdenum or tungsten complexes to achieve high yields of the desired product .
化学反应分析
Types of Reactions
1,6-Octadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction of this compound can lead to the formation of saturated hydrocarbons.
Substitution: The double bonds in this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: TBHP, hydrogen peroxide, and other peroxides are commonly used oxidizing agents.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum are used for reduction reactions.
Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
Epoxides: Formed through the oxidation of this compound.
Saturated Hydrocarbons: Result from the reduction of this compound.
Halogenated Compounds: Produced through substitution reactions with halogens
科学研究应用
1,6-Octadiene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,6-Octadiene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in a range of chemical reactions, including:
Epoxidation: The double bonds in this compound can be converted to epoxides through the action of oxidizing agents.
Hydrogenation: The reduction of this compound involves the addition of hydrogen atoms to the double bonds, resulting in the formation of saturated hydrocarbons.
Substitution: The double bonds in this compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
相似化合物的比较
1,6-Octadiene can be compared with other similar compounds, such as:
1,5-Hexadiene: This compound has a similar structure but with one fewer carbon atom.
1,7-Octadiene: This compound has a similar structure but with the double bonds located at the first and seventh carbon atoms.
1,9-Decadiene: This compound has a longer carbon chain and double bonds at the first and ninth carbon atoms.
Uniqueness of this compound
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in both scientific research and industrial applications .
属性
IUPAC Name |
(6E)-octa-1,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-4,6H,1,5,7-8H2,2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUCIROUEDJQIB-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3710-41-6 | |
| Record name | 1,6-Octadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6E)-octa-1,6-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

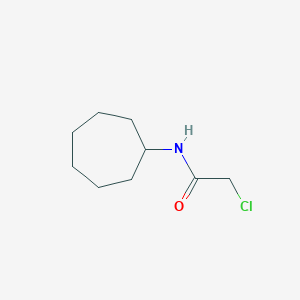
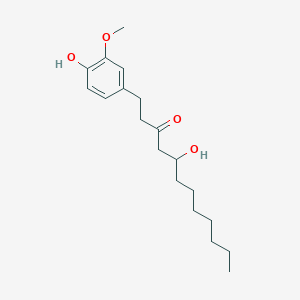
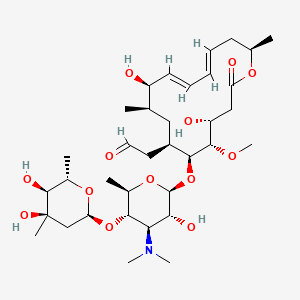
![7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1609387.png)
![1H-Imidazo[4,5-d]pyridazine](/img/structure/B1609394.png)
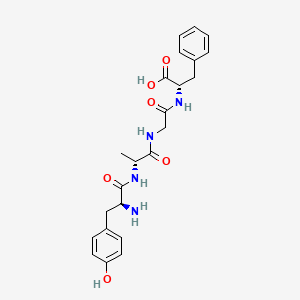
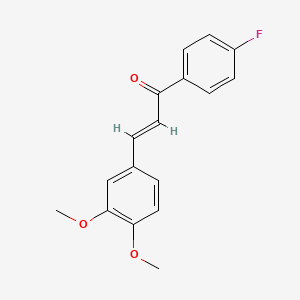
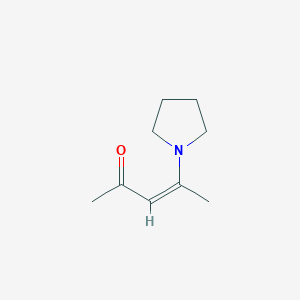
![2-[4-(Dimethylamino)styryl]pyridine](/img/structure/B1609400.png)
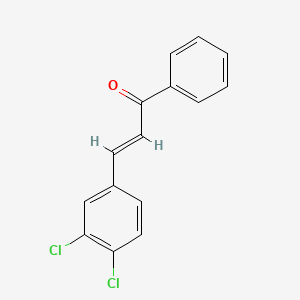
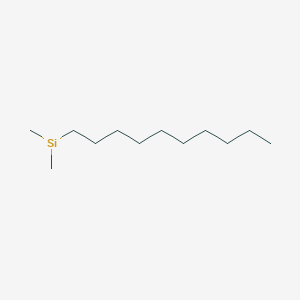
![4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde](/img/structure/B1609403.png)
